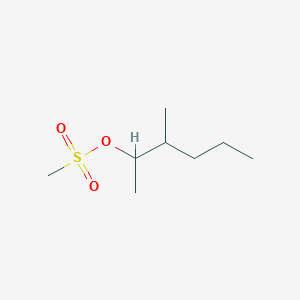
3-Methylhexan-2-yl Methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylhexan-2-yl Methanesulfonate is a chemical compound used as an intermediate in various synthetic processes. It is particularly notable for its role in the synthesis of 3-Methyl-2-hexanamine, which is further utilized in the production of compounds like Plumbagin-d3, known for its apoptosis-inducing properties in cancer cells .
準備方法
The synthesis of 3-Methylhexan-2-yl Methanesulfonate typically involves the reaction of 3-Methylhexan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-Methylhexan-2-ol+Methanesulfonyl chloride→3-Methylhexan-2-yl Methanesulfonate+HCl
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
3-Methylhexan-2-yl Methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and amines.
Reduction Reactions: The compound can be reduced to 3-Methylhexan-2-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form 3-Methylhexan-2-ol and methanesulfonic acid.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
3-Methylhexan-2-yl Methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is involved in the synthesis of biologically active molecules like Plumbagin-d3, which has shown potential in inducing apoptosis in cancer cells.
Medicine: Research into its derivatives has led to the development of compounds with potential therapeutic applications, particularly in cancer treatment.
作用機序
The mechanism of action of 3-Methylhexan-2-yl Methanesulfonate primarily involves its role as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds.
類似化合物との比較
3-Methylhexan-2-yl Methanesulfonate can be compared with other methanesulfonate esters, such as:
Methyl Methanesulfonate: Known for its use as a DNA methylating agent in research.
Ethyl Methanesulfonate: Another alkylating agent used in mutagenesis studies.
Isopropyl Methanesulfonate: Used in organic synthesis for introducing isopropyl groups.
What sets this compound apart is its specific structure, which makes it a valuable intermediate in the synthesis of certain biologically active compounds .
特性
分子式 |
C8H18O3S |
|---|---|
分子量 |
194.29 g/mol |
IUPAC名 |
3-methylhexan-2-yl methanesulfonate |
InChI |
InChI=1S/C8H18O3S/c1-5-6-7(2)8(3)11-12(4,9)10/h7-8H,5-6H2,1-4H3 |
InChIキー |
YLLSGXYZJSUKAP-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C(C)OS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


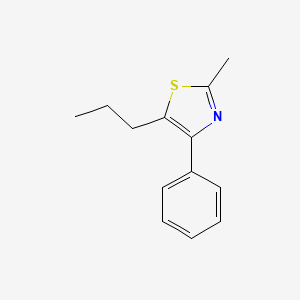
![(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate](/img/structure/B13861633.png)
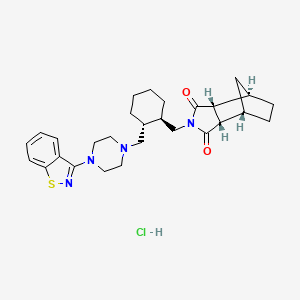
![2-[[2-(2,6-Diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid](/img/structure/B13861647.png)
![Methyl 3-{[(5-chloro-2-thienyl)-carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13861648.png)
![[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B13861668.png)
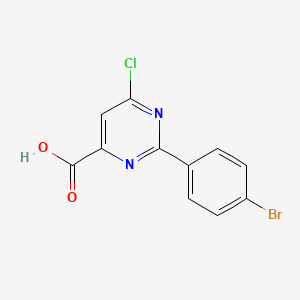
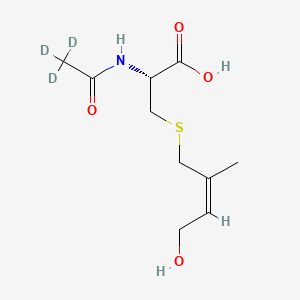
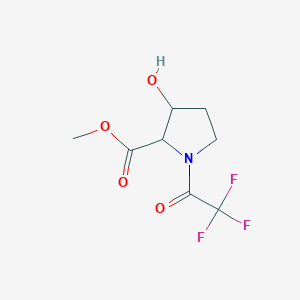
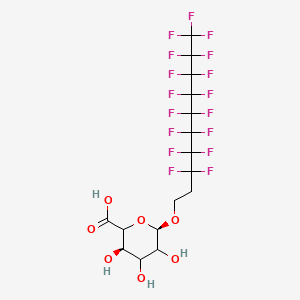
![4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861692.png)
![10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine](/img/structure/B13861693.png)
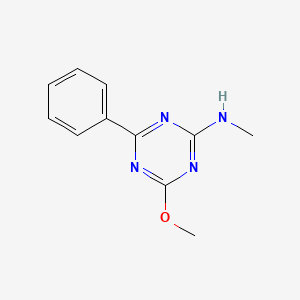
![2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile](/img/structure/B13861714.png)
